molecular formula C11H17NO B14822142 3-(Aminomethyl)-4-tert-butylphenol

3-(Aminomethyl)-4-tert-butylphenol

Cat. No.: B14822142
M. Wt: 179.26 g/mol
InChI Key: UGRQLHKWJIHKGW-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-4-tert-butylphenol is an organic compound characterized by a phenolic group substituted with an aminomethyl group and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-4-tert-butylphenol typically involves the following steps:

    Starting Material: The synthesis begins with 4-tert-butylphenol.

    Formylation: The phenol undergoes formylation to introduce a formyl group at the para position relative to the hydroxyl group.

    Reduction: The formyl group is then reduced to an aminomethyl group using a reducing agent such as sodium borohydride in the presence of a suitable catalyst.

    Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-4-tert-butylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The aminomethyl group can be reduced to a methyl group.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Methyl-substituted derivatives.

    Substitution: Alkylated or acylated phenolic compounds.

Scientific Research Applications

3-(Aminomethyl)-4-tert-butylphenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-4-tert-butylphenol involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)phenol: Lacks the tert-butyl group, resulting in different steric and electronic properties.

    4-tert-Butylphenol: Lacks the aminomethyl group, affecting its reactivity and applications.

    3-(Aminomethyl)-4-methylphenol: Similar structure but with a methyl group instead of a tert-butyl group.

Uniqueness

3-(Aminomethyl)-4-tert-butylphenol is unique due to the presence of both the aminomethyl and tert-butyl groups, which confer distinct steric and electronic properties. These features make it a versatile compound with diverse applications in various fields.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

3-(aminomethyl)-4-tert-butylphenol

InChI

InChI=1S/C11H17NO/c1-11(2,3)10-5-4-9(13)6-8(10)7-12/h4-6,13H,7,12H2,1-3H3

InChI Key

UGRQLHKWJIHKGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)O)CN

Origin of Product

United States

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